molecular formula C16H20N4O4S3 B1459884 Cefazolin pivaloyl CAS No. 2384108-14-7

Cefazolin pivaloyl

Cat. No. B1459884
M. Wt: 428.6 g/mol
InChI Key: PYQNLAKCAGCVKA-BXKDBHETSA-N
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Description

Cefazolin, also known as cefazolin pivaloyl, is used to treat bacterial infections in many different parts of the body such as lungs, bladder, skin, bone and joints, and more . It is also given before, during, or after certain types of surgery to prevent infections . Cefazolin injection comes as a powder to be mixed with liquid, or as a premixed product, to be injected intravenously (into a vein) over a period of 30 minutes .


Synthesis Analysis

Cefazolin is mainly produced by chemical derivatization of 7-amino cephalosporanic acid (7-ACA), which is derived by chemoenzymatic hydrolysis of Cephalosporine C isolated from a fungus of the genus Acremonium . A practical and convenient synthesis of cefazolin under sequential one-flow conditions has been reported . This method enables the target compound to be obtained in a short period without any intermediate isolation .


Molecular Structure Analysis

Cefazolin sodium is one of the β-lactam antibiotics belonging to the first-generation cephalosporines, more broadly cephems . It has a molecular formula of C16H20N4O4S3 and a molecular weight of 428.549 .


Chemical Reactions Analysis

Cefazolin is mainly produced by chemical derivatization of 7-amino cephalosporanic acid (7-ACA), which is derived by chemoenzymatic hydrolysis of Cephalosporine C isolated from a fungus of the genus Acremonium .


Physical And Chemical Properties Analysis

Cefazolin is a clear to pale yellow liquid, having a pungent odor . It is used as a building block in pharmaceutical, refining chemicals, and agrochemical industries .

Scientific Research Applications

Summary of Application

Cefazolin pivaloyl has been utilized in the development of jellyfish gelatin-based hydrogels. These hydrogels are designed for drug delivery systems due to their excellent biocompatibility and biodegradability .

Methods of Application

The hydrogels were created using desalted jellyfish by-products, with varying gelatin to glutaraldehyde ratios (10:0.25, 10:0.50, and 10:1.00 v/v). The optimal conditions for gelatin extraction were identified, and the release ability of cefazolin was determined .

Results

The study found that the umbrella part of the jellyfish yielded the highest gel strength (460.02 g), viscosity (24.45 cP), gelling temperature (12.70 °C), and melting temperature (22.48 °C). The presence of specific collagen chains influenced the gel properties, and increasing glutaraldehyde content resulted in a stronger network due to decreased space between protein chains .

Application in Antimicrobial Prophylaxis

Summary of Application

Cefazolin is widely used as an antimicrobial prophylactic drug after surgical operations. It is effective against both Gram-positive and Gram-negative organisms, such as Staphylococcus aureus and Escherichia coli .

Methods of Application: Cefazolin acts by inactivating penicillin-binding proteins on the inner membrane of the bacterial cell wall, which is crucial for maintaining the cell’s structural integrity .

Results

Application in Peptide Synthesis

Methods of Application

The process involves dissolving N-protected amino acids in ethyl acetate, cooling the mixture, and adding triethylamine and pivaloyl chloride. The mixture is then stirred to facilitate the coupling of amino acids .

Results

Application in Environmental Remediation

Summary of Application

Cefazolin has been identified as an emerging contaminant in hospital settings due to its ecotoxicity. Research has been conducted to develop advanced techniques for the uptake of cefazolin from aqueous matrices to mitigate its environmental impact .

Methods of Application

One study evaluated the adsorption of cefazolin on Spectrogel® organoclay in a batch system. The optimization of experimental conditions was determined by a central composite rotational design, and various assays were performed to assess the adsorption efficiency .

Results

The study achieved a removal efficiency above 80%, with a maximum adsorption capacity at 25°C of 398.6 mg/g. The contaminated organoclay was also successfully thermally regenerated .

Application in Antibiotic Comparison Studies

Summary of Application

Cefazolin is compared with other antibiotics like antistaphylococcal penicillins for the treatment of methicillin-susceptible Staphylococcus aureus bacteremia. Such studies aim to establish the most effective therapeutic agent .

Methods of Application

A systematic review and meta-analysis were conducted, comparing the efficacy and safety of cefazolin versus antistaphylococcal penicillins. Data from various studies were pooled, and odds ratios and confidence intervals were calculated .

Results

The meta-analysis showed that cefazolin was associated with a significant reduction in mortality and clinical failure without increasing the recurrence of bacteremia. It also indicated lower risks of hepatotoxicity and nephrotoxicity compared to antistaphylococcal penicillins .

Application in Surgical Prophylaxis

Methods of Application

Cefazolin is administered preoperatively to reduce the risk of postoperative infections. Its broad-spectrum activity and low cost make it a preferred choice for this application .

Results: Clinical trials and comparative studies have shown that cefazolin is effective in preventing surgical site infections, often comparing its efficacy with other agents such as cefuroxime and ceftriaxone .

Application in Anaphylaxis Studies

Summary of Application

Cefazolin has been identified as a common cause of anaphylaxis during surgeries. Research is conducted to understand the mechanisms and improve patient safety .

Methods of Application

Patients with suspected cefazolin anaphylaxis undergo skin prick and intradermal testing to confirm the allergy. Serum tryptase levels are measured to differentiate anaphylaxis from other reactions .

Results: The studies have shown that most patients with cefazolin allergy can tolerate penicillins and other cephalosporins, which is crucial for selecting alternative antibiotics .

Application in Antibiotic Synthesis

Methods of Application: The synthesis involves rapid flow and efficient mixing of substrates in suitable flow reactors without any intermediate isolation, demonstrating a flexible system design from small-scale to medium-scale synthesis .

Results

The synthesis achieved a 0.3 mol/h scale with 54% isolated yield and 13.75 g/h dL space–time–yield of cefazolin. The material had an acceptable impurity profile and could be purified by simple acid–base extraction and precipitation .

Application in Dural Substitute Development

Methods of Application: Cefazolin at various concentrations is loaded into the composite, and its microstructure, density, tensile properties, release profile, and antibacterial activity are measured .

Results: The cefazolin-loaded composite showed potential as an antibiotic carrier for use as an antibacterial synthetic dura mater, with antibacterial activity lasting up to 4 days depending on the cefazolin loading .

Safety And Hazards

Cefazolin may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/ fume/ gas/ mist/ vapors/ spray .

Future Directions

The pharmaceutical industry is providing many growth opportunities for cefazolin pivaloyl . Key players in the market are investing in research and development to improve the existing products and to find new applications of cefazolin pivaloyl .

properties

IUPAC Name

(6R,7R)-7-(2,2-dimethylpropanoylamino)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S3/c1-7-18-19-15(27-7)26-6-8-5-25-12-9(17-14(24)16(2,3)4)11(21)20(12)10(8)13(22)23/h9,12H,5-6H2,1-4H3,(H,17,24)(H,22,23)/t9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQNLAKCAGCVKA-BXKDBHETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C)(C)C)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(C)(C)C)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefazolin pivaloyl

CAS RN

2384108-14-7
Record name (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2384108147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFAZOLIN PIVALOYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/705J53S4IH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Chen, ZQ Gao, Y Liu, YM Zheng, Y Han… - Frontiers in …, 2017 - frontiersin.org
… The third group included impurity K (Cefazolin deacylated), impurity M (Cefazolin epimer), and impurity N (Cefazolin pivaloyl); their 3-side chain is the same as cefazolin sodium, but …
Number of citations: 31 www.frontiersin.org
H Rasheed - 2019 - opus.bibliothek.uni-wuerzburg.de
Assay and impurity profiling of the pharmaceuticals are the key routine quality control methods employed worldwide for which High Performance Liquid Chromatography (HPLC) is the …
Number of citations: 1 opus.bibliothek.uni-wuerzburg.de

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